molecular formula C14H21NOS B14657728 S-Benzyl dipropan-2-ylcarbamothioate CAS No. 51230-15-0

S-Benzyl dipropan-2-ylcarbamothioate

Cat. No.: B14657728
CAS No.: 51230-15-0
M. Wt: 251.39 g/mol
InChI Key: ZQRWNVSMSGMKKJ-UHFFFAOYSA-N
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Description

S-Benzyl dipropan-2-ylcarbamothioate is a thiocarbamate derivative characterized by a sulfur-containing carbamate group (OCS-) linked to a benzyl moiety and substituted with two propan-2-yl (isopropyl) groups. Its IUPAC name is S-benzyl N,N-di(propan-2-yl)carbamothioate, with a molecular formula tentatively inferred as C₁₄H₂₁NOS₂ (exact data unavailable in reviewed sources). Thiocarbamates are known for their roles as agrochemicals, catalysts, or intermediates in organic synthesis, though specific applications of this compound remain underexplored in the literature provided .

Properties

CAS No.

51230-15-0

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

S-benzyl N,N-di(propan-2-yl)carbamothioate

InChI

InChI=1S/C14H21NOS/c1-11(2)15(12(3)4)14(16)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3

InChI Key

ZQRWNVSMSGMKKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dipropan-2-ylcarbamothioate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloride with dipropan-2-ylamine to form the corresponding benzylamine derivative. This intermediate is then reacted with carbon disulfide and a suitable base to yield the desired thiocarbamate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by their reaction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: S-Benzyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiocarbamates and benzyl derivatives.

Mechanism of Action

The mechanism of action of S-Benzyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Comparison
Compound Molecular Formula Key Functional Groups Primary Applications
S-Benzyl dipropan-2-ylcarbamothioate C₁₄H₂₁NOS₂ (inferred) Thiocarbamate (OCS-), benzyl Potential catalysis/synthesis
S-Benzyl isothiouronium salts C₈H₁₁N₂S⁺X⁻ Isothiouronium (NH₂-CS-NH₂⁺), benzyl Catalysts for reductive amination
Benzilic acid C₁₄H₁₂O₃ Hydroxyacetic acid, diphenyl Pharmaceutical synthesis
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ β-lactam antibiotic, benzyl Antimicrobial agent

Key Observations :

  • Thiocarbamate vs. Isothiouronium: While both contain sulfur and benzyl groups, S-benzyl isothiouronium salts feature a cationic sulfur center with adjacent NH groups, enhancing N-H acidity for catalytic proton transfer .
  • Benzilic Acid: A glycolic acid derivative with two phenyl groups, structurally distinct from the thiocarbamate but sharing a benzyl-related nomenclature. Its role in synthesizing anticholinergic drugs contrasts with the catalytic or reagent-focused applications of S-benzyl compounds .
Reactivity and Catalytic Performance
  • S-Benzyl Isothiouronium Salts : Demonstrated superior catalytic efficiency over thiourea in reductive amination using Hantzsch ester, achieving >90% yield in model reactions (e.g., aldehyde-to-amine conversion) due to enhanced N-H acidity (pKa ~8–10 vs. thiourea’s ~21) .
  • The steric bulk of the isopropyl groups may hinder reactivity compared to less substituted analogs.

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